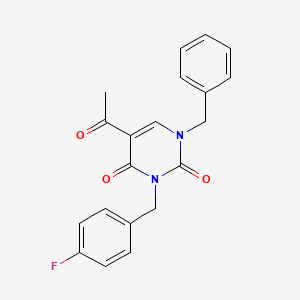

5-acetyl-1-benzyl-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione

Overview

Description

5-acetyl-1-benzyl-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione is a compound that has been studied for its potential use in various scientific and medical research applications. This compound has been found to possess a wide range of biochemical and physiological effects, which makes it an attractive option for use in lab experiments.

Scientific Research Applications

Antitumor Activity

Synthesis and Biological Evaluation : Researchers have synthesized various pyrimidine derivatives, including those structurally related to 5-acetyl-1-benzyl-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione, to evaluate their potential antitumor activities. For instance, the study by Niki Tzioumaki et al. explored unsaturated keto and exomethylene arabinopyranonucleoside analogs as novel antitumor agents, highlighting their synthesis and testing for antiproliferative activity against cancer cells. These compounds were found to target thymidylate synthase, an enzyme crucial for DNA synthesis, thereby inhibiting cancer cell growth (Tzioumaki et al., 2011).

Antiviral Activity

Design and Synthesis of Derivatives : The creation of novel pyrimidine derivatives, such as those related to this compound, has been investigated for antiviral properties. This includes efforts to design compounds that can effectively inhibit viral replication or enhance the efficacy of existing antiviral drugs. For example, the research conducted by Hong-jian Zhang et al. on pyrido[2,3-d]pyrimidine derivatives aimed at discovering potential anticonvulsant and antidepressant agents also provides insights into how structural modifications can influence biological activity, which is relevant for antiviral research as well (Zhang et al., 2016).

Mechanistic Studies and Chemical Synthesis

Exploring Reaction Mechanisms : The research into the synthesis pathways and reactivity of pyrimidine derivatives, including those similar to this compound, provides valuable insights into their potential applications in medicinal chemistry. Studies such as those by A. Weis and F. Frolow on the condensation of olefinic acetylacetones with amidines offer a deeper understanding of the chemical properties and reaction mechanisms of these compounds, which is crucial for developing new drugs with targeted biological activities (Weis & Frolow, 1986).

properties

IUPAC Name |

5-acetyl-1-benzyl-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3/c1-14(24)18-13-22(11-15-5-3-2-4-6-15)20(26)23(19(18)25)12-16-7-9-17(21)10-8-16/h2-10,13H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZQMOYXCIVDNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=C(C=C2)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Methoxyphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2862839.png)

![2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2862846.png)

![methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2862847.png)

![(2E)-1-[4-(3-chlorophenyl)piperazinyl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2862852.png)